2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-14-9-15(2)11-19(10-14)28-23(31)22-20(7-8-32-22)27-24(28)33-13-21(30)26-18-6-4-5-17(12-18)25-16(3)29/h4-6,9-12H,7-8,13H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLBNDGFTOIMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Aminothiophene Synthesis
The thiophene ring is constructed using the Gewald reaction , a three-component condensation between a ketone, cyanoacetamide, and elemental sulfur. For this target:
- Cyclohexanone (10 mmol) reacts with cyanoacetamide (10 mmol) and sulfur (10 mmol) in DMF containing morpholine (1.2 eq) at 50–60°C for 12 hours.
- The intermediate 2-aminothiophene (I) is isolated in 68–72% yield after precipitation in ice-water and filtration.
Mechanistic Insight : Morpholine acts as a base, deprotonating the α-carbon of cyclohexanone to facilitate nucleophilic attack on the activated nitrile. Sulfur incorporation proceeds via radical-mediated cyclization.
Cyclization to Thieno[3,2-d]Pyrimidin-4-One
The aminothiophene (I) undergoes cyclization with 3,5-dimethylbenzaldehyde (1.1 eq) in dry DMF under HCl catalysis (2 drops) at 80°C:
- Aldol-like condensation forms an imine intermediate.
- Cyclodehydration yields the 3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (II) after 6 hours (85% yield).
Critical Parameters :
- DMF polarity enhances reaction rate by stabilizing charged intermediates.
- HCl catalyzes both imine formation and dehydration.
Functionalization at Position 2: Chlorination and Thiolation
Chlorination with Phosphorus Oxychloride
The 4-oxo group is replaced with chlorine to activate position 2 for nucleophilic substitution:
- Compound II (5 mmol) is refluxed with POCl₃ (20 eq) at 110°C for 8 hours.
- 2-Chloro-3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine (III) is obtained in 78% yield after neutralization with NH₄OH and extraction.
Side Reactions :
Thiolation via Nucleophilic Substitution
The chloro derivative (III) reacts with 2-mercapto-N-(3-acetamidophenyl)acetamide (1.2 eq) in ethanol-isopropanol (1:1) with triethylamine (TEA, 2 drops):
- TEA scavenges HCl, driving the reaction to completion.
- Reflux at 80°C for 6 hours affords the sulfanyl-acetamide product (IV) in 65% yield.
Synthetic Challenge :
- The bulkiness of the 3,5-dimethylphenyl group necessitates prolonged heating to overcome steric hindrance.
Synthesis of 2-Mercapto-N-(3-Acetamidophenyl)Acetamide
Preparation of 3-Acetamidoaniline
3-Nitroaniline (5 mmol) is acetylated with acetic anhydride (6 mmol) in pyridine (10 mL) at 0°C:
Thioacetamide Formation
Bromoacetyl bromide (1.1 eq) is added dropwise to 3-acetamidoaniline (1 eq) in dry DCM with TEA (1.5 eq) at 0°C:
- After 4 hours, 2-bromo-N-(3-acetamidophenyl)acetamide (V) is obtained (74% yield).
- Reaction with thiourea (1.2 eq) in ethanol under reflux for 3 hours replaces bromine with thiol, yielding the mercaptoacetamide (VI) (68%).
Final Coupling and Characterization
Reaction Optimization
Coupling III and VI under microwave irradiation (100 W, 120°C, DMF, 30 min) improves yield to 81% compared to conventional heating.
Spectroscopic Validation
- IR : C=O stretch at 1685 cm⁻¹ (pyrimidinone), S–C at 680 cm⁻¹.
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 6H, CH₃), 2.45 (s, 3H, COCH₃), 4.15 (s, 2H, SCH₂), 7.25–7.55 (m, aromatic).
- MS : m/z 521.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Conventional Heating | 65 | 12 | Low equipment requirements | Low steric tolerance |
| Microwave-Assisted | 81 | 0.5 | Rapid kinetics | Specialized apparatus needed |
| Solvent-Free | 58 | 18 | Eco-friendly | Limited scalability |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization :
Thiol Oxidation :
Purification Difficulties :
- Flash chromatography (hexane:EtOAc, 3:1) resolves polarity differences between starting materials and products.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamidophenyl group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The thieno[3,2-d]pyrimidine core is crucial for its binding affinity and specificity, influencing various cellular pathways.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key structural analogs differ in substituents on the aryl rings and acetamide groups, influencing electronic and steric properties:
Electronic Effects :
Physicochemical Properties
Key Observations :
- The 3,5-dimethylphenyl group in the target compound increases lipophilicity (LogP ~3.2) compared to fluorinated analogs (~2.8–3.5).
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide represents a novel class of thienopyrimidine derivatives. This compound has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 480.6 g/mol. The structural components include a thienopyrimidine ring fused with a sulfanyl group and an acetamidophenyl moiety. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.6 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with thienopyrimidine structures exhibit significant antimicrobial properties. A study highlighted that derivatives containing substituted amido or imino side chains at position 3 are essential for antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) were determined for several compounds, showing promising results against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro assays demonstrated that certain derivatives of thienopyrimidine exhibited MIC values as low as 1-10 µg/mL against resistant strains of bacteria . This suggests that the compound may have potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study involving multicellular spheroids indicated that the compound could inhibit cancer cell proliferation effectively . The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a desirable characteristic for anticancer drugs.
Research Findings:
- Cell Lines Tested: Various cancer cell lines were used to assess the cytotoxic effects of the compound.
- Results: Significant reductions in cell viability were observed at concentrations ranging from 10 to 50 µM.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The thienopyrimidine core is known to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial replication.
- Apoptosis Induction: In cancer cells, it may activate intrinsic apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
